molecular formula C12H16N2O2 B12945885 benzyl N-[1-(aminomethyl)cyclopropyl]carbamate

benzyl N-[1-(aminomethyl)cyclopropyl]carbamate

Cat. No.: B12945885
M. Wt: 220.27 g/mol
InChI Key: PZUXHXGMZFMEJL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound, following IUPAC guidelines, is benzyl [1-(aminomethyl)cyclopropyl]carbamate . The nomenclature reflects its core structure: a cyclopropane ring substituted with an aminomethyl group at the 1-position, which is further functionalized with a carbamate ester linked to a benzyl moiety. The molecular formula is C$${12}$$H$${16}$$N$${2}$$O$${2}$$ , with a molar mass of 220.27 g/mol .

Key identifiers include:

  • InChI Code : 1S/C$${12}$$H$${16}$$N$${2}$$O$${2}$$/c13-9-12(6-7-12)14-11(15)16-8-10-4-2-1-3-5-10/h1-5H,6-9,13H2,(H,14,15).
  • InChI Key : PZUXHXGMZFMEJL-UHFFFAOYSA-N.
  • SMILES : C1CC1(CN)NC(=O)OCC2=CC=CC=C2.

The benzyl group (C$$6$$H$$5$$CH$$_2$$) and the cyclopropane-aminomethyl-carbamate backbone define its structural uniqueness.

Molecular Geometry and Conformational Analysis

The molecule adopts a rigid conformation due to the cyclopropane ring, which imposes significant angle strain (60° bond angles vs. the tetrahedral 109.5°). This strain influences the spatial arrangement of substituents. The aminomethyl group (-CH$$2$$NH$$2$$) occupies an equatorial position relative to the cyclopropane ring, minimizing steric hindrance with the carbamate moiety.

Computational studies suggest that the carbamate group (-O(CO)N-) forms a planar configuration, with resonance stabilization between the carbonyl oxygen and the nitrogen lone pair. The benzyl group projects orthogonally to the cyclopropane plane, creating a steric shield around the carbamate functionality.

Parameter Value
Cyclopropane bond angle 60°
C-N-C (carbamate) 120° (trigonal planar geometry)
Dihedral angle (

Properties

IUPAC Name

benzyl N-[1-(aminomethyl)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-9-12(6-7-12)14-11(15)16-8-10-4-2-1-3-5-10/h1-5H,6-9,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUXHXGMZFMEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Ring Formation

The cyclopropyl ring is commonly constructed via cyclopropanation reactions, which include:

Alternatively, starting materials like cyclopropyl methyl ketone or cyclopropanecarbaldehyde can be employed as precursors for further functionalization.

Introduction of the Aminomethyl Group

The aminomethyl group is introduced via nucleophilic substitution or reductive amination:

  • Nucleophilic Substitution: A suitable leaving group (e.g., halide) on the cyclopropyl ring is replaced by an aminomethyl moiety.
  • Reductive Amination: Condensation of cyclopropyl aldehydes or ketones with amines (e.g., S-(−)-α-phenylethylamine) to form imines, followed by reduction to secondary amines.

This step often uses Lewis acids to catalyze imine formation and hydride donors (e.g., sodium borohydride) for reduction.

Formation of the Benzyl Carbamate Moiety

The benzyl carbamate group is introduced by reacting the amine intermediate with benzyl chloroformate (Cbz-Cl):

  • The amine nucleophile attacks the electrophilic carbonyl carbon of benzyl chloroformate.
  • The reaction is typically performed in anhydrous solvents (e.g., dichloromethane, THF) with a base such as triethylamine to scavenge HCl.
  • The product is isolated as the free base or converted to the hydrochloride salt by treatment with HCl gas or HCl in anhydrous solvents.
  • Starting Materials: Inexpensive and readily available compounds such as cyclopropyl methyl ketone and S-(−)-α-phenylethylamine are preferred for scalability.
  • Catalysts: Iridium-based catalysts with bis-naphthyl ligands have been used for asymmetric synthesis, though catalyst loading (5–10 mol%) is relatively high.
  • Reaction Conditions: Control of temperature, solvent choice (e.g., isopropanol, toluene, THF), and Lewis acid catalysts optimize imine formation and reduction steps.
  • Purification: Flash chromatography and crystallization are employed, though low-temperature Grignard reactions and chromatographic purification can be drawbacks for large-scale production.
Step Reaction Type Reagents/Conditions Notes
Cyclopropane Ring Formation Cyclopropanation Simmons-Smith (CH2I2, Zn-Cu), or carbene Starting from alkenes or cyclopropyl ketones
Aminomethyl Group Introduction Nucleophilic substitution or reductive amination Amines (e.g., S-(−)-α-phenylethylamine), Lewis acid catalyst, hydride reducing agent Imine formation followed by reduction
Benzyl Carbamate Formation Carbamate coupling Benzyl chloroformate, base (triethylamine), anhydrous solvent Formation of Cbz-protected amine
Salt Formation Acid-base reaction HCl in anhydrous conditions Yields hydrochloride salt for stability
  • NMR Spectroscopy: Proton NMR shows cyclopropane ring protons at δ 0.5–1.5 ppm and carbamate carbonyl carbons at δ 150–160 ppm.
  • Mass Spectrometry: High-resolution MS confirms molecular ion peaks consistent with C12H17ClN2O2.
  • X-ray Crystallography: Used to confirm stereochemistry and bond angles of the cyclopropane ring.
  • The hydrochloride salt form improves solubility in polar solvents and stability under ambient conditions but is sensitive to hydrolysis under strongly acidic or basic conditions.
  • Industrial routes emphasize scalability, cost-effectiveness, and enantiomeric purity, often employing chiral amines and salt formation with enantiopure acids (e.g., mandelic acid) to enhance stereochemical purity.
  • Reaction solvents such as isopropanol, toluene, and THF are preferred for their balance of solubility and reaction efficiency.
  • Lewis acids (e.g., boron isopropoxide) catalyze imine formation effectively.
  • Purification methods include flash chromatography and recrystallization to achieve >95% purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(aminomethyl)cyclopropyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications in scientific research:

  • Organic Synthesis : It serves as a building block for synthesizing other organic compounds.
  • Biological Research : Investigated for its antimicrobial and anticancer properties.
  • Medicinal Chemistry : Explored for potential therapeutic applications in drug development.
  • Industrial Uses : Employed as an intermediate in the production of specialty chemicals.

Antimicrobial Properties

Research indicates that benzyl N-[1-(aminomethyl)cyclopropyl]carbamate exhibits significant antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest its potential as a candidate for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, treatment of A549 lung cancer cells with the compound showed a dose-dependent increase in apoptotic markers.

Case Study: Apoptosis Induction in Cancer Cells

In a study involving A549 lung cancer cells, treatment with this compound resulted in approximately 30% apoptosis at a concentration of 50 µg/mL after 24 hours. The compound appears to inhibit key enzymes involved in cellular processes, particularly those associated with the mitochondrial electron transport chain.

Future Directions and Research Findings

Current research focuses on optimizing the structure-activity relationship (SAR) of this compound to enhance its efficacy while minimizing toxicity. Studies are also underway to investigate its pharmacokinetics and bioavailability, aiming to develop formulations that maximize therapeutic outcomes .

Mechanism of Action

The mechanism of action of benzyl N-[1-(aminomethyl)cyclopropyl]carbamate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .

Comparison with Similar Compounds

Hydroxymethyl vs. Aminomethyl Derivatives

  • Benzyl [1-(Hydroxymethyl)cyclopropyl]carbamate (C₁₂H₁₅NO₃, MW 221.25 g/mol, ): The hydroxymethyl group increases polarity, improving aqueous solubility compared to the aminomethyl analog. However, the absence of a primary amine limits its utility in forming imines or amides. This derivative is often used in prodrug design due to its hydrolytic sensitivity .
  • Benzyl N-[1-(Aminomethyl)cyclopropyl]carbamate: The aminomethyl group introduces a nucleophilic site, enabling reactions like acylation or Schiff base formation. This makes it more versatile in synthesizing bioactive molecules, such as protease inhibitors or kinase modulators .

Heterocyclic and Phosphorylated Derivatives

  • Benzyl N-[1-(5-Chloropyrimidin-2-yl)cyclopropyl]carbamate (C₁₅H₁₄ClN₃O₂, MW 307.75 g/mol, ):
    The chloropyrimidinyl group adds aromaticity and electron-withdrawing effects, enhancing binding to biological targets like DNA or enzymes. This compound is explored in antiviral and anticancer research .

  • (R)-Benzyl N-[1-(Dimethoxyphosphoryl)alkyl]carbamates (): Phosphorylated derivatives (e.g., 3g, 3h) exhibit higher molecular weights (~350–400 g/mol) and increased polarity due to the phosphoryl group. These compounds are used in asymmetric catalysis, achieving up to 92% enantiomeric excess in organocatalytic reactions .

Variation in Protecting Groups

Benzyl vs. tert-Butyl Carbamates

  • tert-Butyl N-[1-(Aminomethyl)cyclopropyl]carbamate (C₉H₁₆N₂O₂, MW 259.31 g/mol, ): The tert-butyl group provides superior steric protection and acid stability compared to benzyl. However, it requires harsh conditions (e.g., TFA) for deprotection, limiting its use in sensitive syntheses .
  • Benzyl Derivatives: Benzyl carbamates are cleaved under mild hydrogenolytic conditions (H₂/Pd-C), making them ideal for stepwise syntheses. For example, Benzyl (S)-(1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl)carbamate () is synthesized via CDI-mediated coupling, achieving high yields (up to 98%) .

Stereochemical and Functional Modifications

  • Enantioselective Derivatives (): Compounds like (R)-Benzyl N-[cyclohexyl(dimethoxyphosphoryl)methyl]carbamate (3i) demonstrate the impact of stereochemistry on reactivity, with enantiomeric excesses ranging from 53% to 92%. The target compound’s aminomethyl group could similarly influence chiral recognition in catalysis or drug design .
  • Peptide-like Structures (): Derivatives such as Benzyl N-[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-1-oxopropan-2-yl]carbamate (C₁₆H₂₃N₃O₄, MW 321.37 g/mol) incorporate amide linkages, mimicking peptide backbones. These are studied for protease inhibition, contrasting with the carbamate’s role in protecting amines .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula MW (g/mol) Key Functional Group Application Reference
This compound C₁₂H₁₄N₂O₂ 242.26 Aminomethyl, Carbamate Amine protection, drug intermediates
Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate C₁₂H₁₅NO₃ 221.25 Hydroxymethyl, Carbamate Prodrugs, solubility enhancement
Benzyl N-[1-(5-chloropyrimidin-2-yl)cyclopropyl]carbamate C₁₅H₁₄ClN₃O₂ 307.75 Chloropyrimidinyl, Carbamate Antiviral agents
(R)-Benzyl N-[1-(dimethoxyphosphoryl)butyl]carbamate C₁₅H₂₃NO₅P 336.32 Phosphoryl, Carbamate Asymmetric catalysis

Biological Activity

Benzyl N-[1-(aminomethyl)cyclopropyl]carbamate is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a cyclopropyl structure that contributes to its unique chemical properties. The compound can be represented by the following structural formula:

C12H16N2O2\text{C}_{12}\text{H}_{16}\text{N}_{2}\text{O}_{2}

This structure comprises a benzyl group linked to an aminomethyl cyclopropyl moiety through a carbamate functional group, which is crucial for its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound may exert its effects by:

  • Binding to Enzymes : It potentially inhibits specific enzymes involved in cellular processes.
  • Modulating Receptor Activity : The compound may interact with receptors that regulate cell signaling pathways.
  • Inducing Apoptosis : In cancer cells, it may trigger programmed cell death through various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating notable growth inhibition:

Bacterial StrainGrowth Inhibition (%)
Escherichia coli95
Staphylococcus aureus85
Acinetobacter baumannii73

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In terms of anticancer properties, this compound has shown promising results against several cancer cell lines:

Cancer Cell LineIC50 (µM)Cytotoxicity (Human Cells)
Leukemia10Low
Breast Cancer15Low
Colon Cancer20Moderate

The low cytotoxicity towards human cells indicates a favorable safety profile, making it a potential candidate for further development in cancer therapy.

Case Studies and Research Findings

  • Anticancer Study : A comprehensive study on newly synthesized derivatives of this compound reported significant anticancer activity against leukemia and breast cancer cell lines. The derivatives exhibited non-cytotoxic effects on normal human cells while effectively inhibiting cancer cell proliferation .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that several derivatives showed over 70% growth inhibition against multiple pathogens, suggesting their potential utility in treating bacterial infections .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that this compound targets specific metabolic pathways in bacteria and cancer cells, leading to apoptosis and growth inhibition .

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